molecular formula C12H7N3O4 B3574114 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 54609-04-0

5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3574114
CAS No.: 54609-04-0
M. Wt: 257.20 g/mol
InChI Key: LFUFXZIFDSDERX-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with 4-nitrobenzoyl chloride under basic conditions to form the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Products with oxidized furan rings.

    Reduction: 5-(Furan-2-yl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a drug candidate. Its structure suggests that it may exhibit anti-inflammatory and antimicrobial properties. Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity and efficacy against various diseases.

  • Case Study : Research has shown that derivatives of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole demonstrate significant inhibition of bacterial growth, making them suitable candidates for antibiotic development. The compound's ability to modulate inflammatory pathways also presents opportunities for developing new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, this compound is explored as a potential herbicide and pesticide . Its effectiveness in controlling pests while promoting crop yields makes it an attractive option for sustainable agriculture.

  • Application Insights : The compound's mechanism of action involves disrupting metabolic processes in target pests, leading to their mortality without adversely affecting non-target organisms. This selectivity is crucial for minimizing environmental impact and enhancing agricultural productivity .

Material Science

The unique properties of this compound make it suitable for applications in material science. It is being studied for use in advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance .

  • Material Development : Researchers are investigating the incorporation of this compound into polymer matrices to create materials with improved mechanical properties and durability under harsh conditions. Such materials could be used in various industrial applications where resistance to heat and chemicals is essential .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various detection methods. Its ability to form complexes with other compounds aids in the quantification and identification of substances in complex mixtures.

  • Detection Techniques : The compound has been utilized in chromatographic methods for the analysis of pharmaceuticals and environmental samples. Its high sensitivity allows for the detection of trace amounts of contaminants, which is vital for quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Dantrolene: A compound with a similar nitrophenyl group but different overall structure.

    Other Oxadiazoles: Compounds with the 1,2,4-oxadiazole ring but different substituents.

Uniqueness

5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the combination of the furan ring, nitrophenyl group, and oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds .

Biological Activity

5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a furan ring and a nitrophenyl group attached to the oxadiazole core. Its structural formula can be represented as follows:

C11H8N4O3\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{O}_{3}

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 1 μM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.5 μM) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
MCF-71.0
A549 (Lung)2.0
HeLa (Cervical)1.5

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its antimicrobial efficacy.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

3. Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this oxadiazole derivative exhibits significant antioxidant activity. The ability to scavenge free radicals is attributed to the furan moiety in its structure.

Table 3: Antioxidant Activity Assay Results

Assay MethodIC50 (μg/mL)Reference
DPPH Scavenging50
ABTS Assay45

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. Additionally, the compound's structure allows for effective interaction with microbial cell membranes, leading to disruption and cell death.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Breast Cancer Models : In vivo studies using MCF-7 xenograft models showed significant tumor reduction when treated with this oxadiazole derivative compared to control groups.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were tested against this compound, revealing promising results that suggest it could be developed as a novel antibiotic agent.

Properties

IUPAC Name

5-(furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-15(17)9-5-3-8(4-6-9)11-13-12(19-14-11)10-2-1-7-18-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUFXZIFDSDERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360524
Record name STK520795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54609-04-0
Record name STK520795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

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